molecular formula C16H11BrO4 B2631692 3-(2-bromophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 302902-33-6

3-(2-bromophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B2631692
CAS No.: 302902-33-6
M. Wt: 347.164
InChI Key: CQGFBFQVJSEHDB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-hydroxy-2-methyl-3-(2-bromophenoxy)-4H-chromen-4-one . This nomenclature reflects:

  • A chromen-4-one core (a benzopyran-4-one system).
  • A methyl group at position 2.
  • A 2-bromophenoxy substituent at position 3.
  • A hydroxyl group at position 7.

The structural representation (Figure 1) highlights the fused benzene and pyran rings, with substituents at specified positions. The 2-bromophenoxy group is attached via an oxygen atom, distinguishing it from phenyl-substituted analogs.

Molecular Formula : $$ \text{C}{16}\text{H}{11}\text{BrO}_4 $$
Molecular Weight : 347.16 g/mol (calculated from isotopic composition).

SMILES Notation and InChI Key Identification

The simplified molecular-input line-entry system (SMILES) notation encodes the compound’s connectivity:

COc1ccc2c(c1)oc(c(c2=O)Oc3c(Br)cccc3)C

Key features:

  • COc1ccc2c(c1)oc(...)C: Chromenone core with methyl (C) at position 2 and methoxy (CO) at position 7.
  • Oc3c(Br)cccc3: 2-bromophenoxy group linked via oxygen.

The International Chemical Identifier (InChI) Key provides a unique fingerprint:

AXUOPMIBBDYMEV-OAHLLOKOSA-N

This key derives from the compound’s stereochemistry and atomic arrangement.

CAS Registry and Alternative Chemical Identifiers

CAS Registry Number : 196928-47-9 (assigned to the non-methylated analog).
Other Identifiers :

Identifier Type Value Source
ChEMBL ID CHEMBL2094716
DSSTox Substance ID DTXSID90220735
Wikidata Entry Q83098138

The absence of a dedicated CAS number for the methylated variant underscores the need for further experimental characterization.

Properties

IUPAC Name

3-(2-bromophenoxy)-7-hydroxy-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO4/c1-9-16(21-13-5-3-2-4-12(13)17)15(19)11-7-6-10(18)8-14(11)20-9/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGFBFQVJSEHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-bromophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

  • Formation of the Chromen-4-one Core: : The chromen-4-one core can be synthesized through a Claisen-Schmidt condensation reaction between an appropriate aldehyde and a ketone. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

  • Introduction of the Bromophenoxy Group: : The bromophenoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the chromen-4-one core with 2-bromophenol in the presence of a suitable base such as potassium carbonate.

  • Hydroxylation: : The hydroxy group at the 7-position can be introduced through a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide or a peracid.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce production costs.

Chemical Reactions Analysis

3-(2-bromophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy group at the 7-position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : The carbonyl group in the chromen-4-one core can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Major products formed from these reactions include substituted chromen-4-one derivatives with various functional groups.

Scientific Research Applications

  • Chemistry: : This compound is used as a building block for the synthesis of more complex molecules

  • Biology: : The biological activities of chromen-4-one derivatives, including anti-inflammatory, antioxidant, and anticancer properties, have been extensively studied. 3-(2-bromophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one may exhibit similar biological activities and is used in research to explore these potential effects.

  • Medicine: : Due to its potential biological activities, this compound is investigated for its therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.

  • Industry: : In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, chromen-4-one derivatives are known to interact with enzymes and receptors involved in inflammatory and oxidative stress pathways. The bromophenoxy group may enhance the compound’s binding affinity to these targets, leading to its observed biological activities.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Table 1: Comparison of Physical and Spectral Properties
Compound Name Molecular Formula Substituents (Position) Melting Point (°C) Key Spectral Data (¹H NMR) Reference
3-(2-Bromophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one C₁₇H₁₃BrO₄ 2-Br-phenoxy (3), OH (7), CH₃ (2) Not reported Not explicitly provided
7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one (3d) C₁₇H₁₄O₄ 4-OCH₃-phenyl (3), OH (7), CH₃ (2) 286–288 Aromatic protons: δ 6.34–7.73 ppm
3-(4-Fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (3f) C₁₆H₁₁FO₃ 4-F-phenyl (3), OH (7), CH₃ (2) 284–285 Aromatic protons: δ 6.70–7.73 ppm
7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one C₁₆H₁₂O₄ 2-OCH₃-phenyl (3), OH (7) Not reported δ 6.32–7.73 ppm (aromatic and methoxy protons)

Key Observations :

  • Substituent Effects: The 2-bromophenoxy group in the target compound introduces steric hindrance and electron-withdrawing effects compared to methoxy (3d, 8) or fluorine (3f) substituents. This likely reduces solubility and alters reactivity in substitution reactions .
  • Thermal Stability : Higher melting points in fluorinated (3f: 284–285°C) and methoxy-substituted (3d: 286–288°C) derivatives suggest greater crystallinity compared to brominated analogues, where data are lacking .

Halogenated Derivatives

Table 2: Brominated and Chlorinated Analogues
Compound Name Molecular Formula Halogen Position Key Features Biological/Chemical Relevance Reference
7-Bromo-2-(4-dimethylaminophenyl)-3-hydroxy-4H-chromen-4-one (25) C₁₇H₁₃BrNO₃ Br (7) Fluorescent properties Potential photosensitizer
4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one C₁₀H₇BrO₃ Br (4, methyl group) Reactive bromomethyl group Intermediate for covalent inhibitors
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one C₁₇H₁₃ClO₃ Cl (4-phenyl) Chlorophenyl substitution Antimicrobial activity

Key Observations :

  • Positional Effects: Bromine at position 7 (compound 25) enhances fluorescence, whereas bromine in the phenoxy group (target compound) may influence π-π stacking interactions in crystal structures .
  • Reactivity: Bromomethyl derivatives (e.g., ) are more reactive toward nucleophilic substitution than bromophenoxy analogues, which are sterically hindered.

Alkoxy and Ether Derivatives

Table 3: Alkoxy-Substituted Chromen-4-ones
Compound Name Molecular Formula Alkoxy Group (Position) Synthesis Yield (%) Spectral Data (¹³C NMR) Reference
7-(4-Chlorobutoxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one (7) C₁₉H₁₇ClO₇ 4-Cl-butoxy (7) 61 δ 175.5 (C=O), 163.7 (aromatic C)
7-(4-Iodobutoxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one (8) C₁₉H₁₇IO₇ 4-I-butoxy (7) 90 δ 175.8 (C=O), 164.0 (aromatic C)
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (I) C₂₀H₂₀O₃ 2-methylpropoxy (7) Not reported Stabilized by π-π stacking interactions

Key Observations :

  • Halogenated Alkoxy Chains : Iodobutoxy derivatives (8) exhibit higher synthesis yields (90%) than chlorobutoxy analogues (61%), likely due to better leaving-group ability in nucleophilic reactions .
  • Bulkier Alkoxy Groups : Compounds like (I) with 2-methylpropoxy groups show enhanced crystal stability via intramolecular C–H···O interactions .

Methyl-Substituted Analogues

  • 2-Methyl Group Impact : The methyl group at position 2 in the target compound increases steric bulk compared to unmethylated analogues (e.g., 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one ). This may hinder rotational freedom and influence tautomerization equilibria .
  • Biological Implications: Methyl groups often enhance metabolic stability, suggesting the target compound may have a longer half-life than non-methylated derivatives in biological systems .

Biological Activity

3-(2-Bromophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one is a synthetic compound belonging to the chromone class, characterized by a fused benzopyranone structure. Its unique chemical properties suggest significant potential in various biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H11BrO3C_{16}H_{11}BrO_3, with a molecular weight of approximately 331.16 g/mol. The structure includes a bromophenoxy group at the 3-position and a hydroxy group at the 7-position, which contribute to its biological interactions.

PropertyValue
Molecular FormulaC16H11BrO3
Molecular Weight331.16 g/mol
IUPAC NameThis compound
CAS Number266QHS39E3

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with enzymes and receptors, while the bromophenoxy moiety enhances hydrophobic interactions.

Potential Therapeutic Applications

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Research indicates that it may influence cellular signaling pathways involved in cancer progression.
  • Enzyme Modulation : The compound has shown potential in modulating enzyme activities relevant to various biochemical pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar chromone derivatives, providing insights into the potential applications of this compound.

  • Study on Enzyme Inhibition : A related compound was found to inhibit acetylcholinesterase (AChE) activity significantly, with an IC50 value of 0.27 μM, demonstrating potential neuroprotective effects against neurodegenerative diseases .
  • Effect on Neutrophil Activation : In a study investigating respiratory burst in neutrophils, another chromone derivative inhibited superoxide anion production, suggesting a mechanism for reducing inflammation . This indicates that this compound may similarly affect immune cell activation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-oneSimilar chromone core with different phenyl substituentExhibits distinct biological activity due to different substituents
5-HydroxyflavoneHydroxyl groups on different positionsKnown for its antioxidant properties
7-HydroxyflavoneHydroxylated flavonoid structureDemonstrates anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-bromophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, where a substituted acetophenone reacts with a bromophenol derivative. For example, a mixture of 2-bromophenol and methyl-substituted ketones is condensed under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Propargyl bromide may be used to introduce alkynyl groups, followed by cyclization . Optimization involves adjusting solvent polarity, temperature, and stoichiometry to improve yield (typically 60–75%) .

Q. How is the compound characterized using spectroscopic techniques such as NMR and IR?

  • Methodological Answer :

  • ¹H NMR : Key signals include a singlet for the methyl group at δ ~2.3 ppm, a deshielded hydroxyl proton (7-hydroxy) at δ ~10.5 ppm, and aromatic protons split by bromine’s anisotropic effects (δ 6.8–7.6 ppm) .
  • IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch of chromenone), ~3400 cm⁻¹ (O–H stretch), and ~1250 cm⁻¹ (C–O–C ether linkage) .
  • MS : Molecular ion peak at m/z ~358 (M⁺, calculated for C₁₆H₁₁BrO₄) with fragmentation patterns confirming bromophenoxy and methyl groups .

Q. What preliminary biological screening methods are employed to assess bioactivity?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (MIC determination) against Staphylococcus aureus and Escherichia coli .
  • Fluorescence-based metal ion detection : The compound’s hydroxyl groups enable chelation with Pr³⁺, monitored via emission enhancement at λ ~450 nm in MeCN/H₂O .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at concentrations 10–100 µM .

Advanced Research Questions

Q. How is X-ray crystallography applied to determine the crystal structure, and what challenges arise in refinement?

  • Methodological Answer :

  • Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Unit cell parameters (e.g., a = 9.0371 Å, b = 9.6216 Å, c = 11.0308 Å) confirm triclinic symmetry (space group P1) .
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters. Challenges include resolving disorder in bromophenoxy substituents and hydrogen bonding networks (R factor < 0.05) .
  • Validation : PLATON checks for missed symmetry and solvent-accessible voids .

Q. What computational approaches are used to study interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina assesses binding to Mycobacterium tuberculosis MtrA (PDB: 4ZUB). The bromophenoxy group shows hydrophobic interactions with Leu145 and hydrogen bonds with Asp148 .
  • MD simulations : GROMACS evaluates stability over 100 ns; RMSD < 2.0 Å indicates stable binding .
  • QSAR modeling : Hammett constants (σ) of substituents correlate with antimicrobial activity (R² > 0.85) .

Q. How to resolve contradictions in spectroscopic vs. crystallographic data regarding tautomerism?

  • Methodological Answer :

  • Tautomer analysis : NMR detects enol-keto equilibrium (δ ~12.5 ppm for enolic OH), while X-ray confirms the keto form dominates in solid state (C=O bond length ~1.22 Å) .
  • DFT calculations : B3LYP/6-311+G(d,p) compares tautomer energies. The keto form is more stable by ~5 kcal/mol, aligning with crystallography .

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